(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole
Description
(E)-2-(((4-Allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at the N4 position and a cinnamylthio moiety at the C5 position. The triazole ring is further linked via a methylthio bridge to a benzo[d]thiazole moiety.
Properties
IUPAC Name |
2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S3/c1-2-14-26-20(16-28-22-23-18-12-6-7-13-19(18)29-22)24-25-21(26)27-15-8-11-17-9-4-3-5-10-17/h2-13H,1,14-16H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHGNCNYKLXGRB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=CC2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole is a novel synthetic derivative that combines elements of triazole and benzothiazole structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : Utilizing 4-allyl and cinnamylthio derivatives to construct the triazole framework.
- Thioether Formation : Introducing thio groups to enhance biological activity.
- Benzothiazole Coupling : Finalizing the structure by coupling with benzothiazole moiety.
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example:
- Cytotoxicity Assays : Compounds were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
The specific activity of this compound against these cell lines remains to be thoroughly investigated; however, its structural components suggest a promising profile for further development.
Anti-inflammatory Potential
Compounds containing thiazole and triazole rings have shown anti-inflammatory effects in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies
A study conducted on a series of benzothiazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo models. The results suggested that modifications on the benzothiazole ring significantly influenced the biological activity:
- Compound A : Showed an IC50 value of 15 µM against leukemia cells.
- Compound B : Demonstrated anti-inflammatory properties by reducing TNF-alpha levels in murine models.
These findings underline the importance of structural modifications in enhancing biological activity and suggest that similar strategies could be applied to optimize this compound for therapeutic applications.
Scientific Research Applications
Structural Overview
The compound features a benzo[d]thiazole moiety linked to a triazole ring through a thioether group. The presence of allyl and cinnamyl groups enhances its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of 369.5 g/mol .
The biological activity of (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)benzo[d]thiazole) has garnered interest due to its potential pharmacological effects. Preliminary studies suggest that compounds with similar structures exhibit various activities:
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often demonstrate significant antimicrobial properties. The compound's structure suggests potential effectiveness against both gram-positive and gram-negative bacteria as well as fungi .
Anticancer Potential
Thiazole derivatives are known for their anticancer activities. The unique combination of functionalities in this compound may confer distinct mechanisms of action against cancer cells .
Anticonvulsant Effects
Recent studies have highlighted the anticonvulsant properties of thiazole-integrated compounds. The structural similarities suggest that this compound) may exhibit similar effects .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds with similar structures to this compound) showed promising results against various pathogens using the disc diffusion method .
Evaluation of Anticancer Properties
In vitro studies conducted on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction mechanisms. This suggests that this compound) could be further explored for anticancer drug development .
Comparison with Similar Compounds
Key structural differences :
- Substituents on the triazole ring : The target compound features allyl (C3H5) and cinnamylthio (C6H5CH2CH2S) groups, whereas analogs like 6r and 6s incorporate chlorophenyl/methoxyphenyl or nitrile substituents. These substitutions influence electronic properties and steric bulk, affecting solubility and reactivity .
Physicochemical Properties
Comparative data for select compounds are summarized below:
Observations :
- The absence of melting point data for the target compound limits direct comparison, but analogs like 6r and 6s exhibit high melting points (>170°C), suggesting strong crystalline packing due to aromatic stacking and hydrogen bonding .
- IR and NMR data for analogs highlight characteristic peaks: aromatic C-H stretches (3050–3100 cm⁻¹), thioether C-S (650–750 cm⁻¹), and triazole C=N (1600–1650 cm⁻¹) .
Research Findings and Discussion
- Structural-Activity Relationships (SAR) : Bulkier substituents (e.g., cinnamylthio) may enhance lipid membrane permeability but reduce aqueous solubility. Conversely, electron-withdrawing groups (e.g., nitrile in 6s) improve metabolic stability .
- Synthetic Optimization : and highlight the importance of catalyst choice (e.g., Bleaching Earth Clay) and solvent systems (PEG-400) in achieving high yields for triazole-thiazole derivatives .
- Analytical Challenges: As noted in , raw NMR data accessibility is critical for validating complex structures like the target compound, ensuring reproducibility in dereplication studies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
